molecular formula C15H14N2O4S B2781484 Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate CAS No. 1798047-15-0

Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate

Cat. No.: B2781484
CAS No.: 1798047-15-0
M. Wt: 318.35
InChI Key: ZXWAHSRQCYDQJQ-UHFFFAOYSA-N
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Description

Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate is a complex organic compound that features a thiazole ring, an azetidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the thiazole and azetidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The azetidine ring, known for its strain-driven reactivity, can be synthesized through the cyclization of β-amino alcohols . The final step involves the coupling of the thiazole and azetidine intermediates with a benzoate ester under appropriate reaction conditions, such as the use of a base like triethylamine in an organic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted azetidines

Comparison with Similar Compounds

Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate can be compared with other compounds that contain thiazole and azetidine rings:

The uniqueness of this compound lies in its combination of these rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-20-14(19)11-4-2-10(3-5-11)13(18)17-8-12(9-17)21-15-16-6-7-22-15/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWAHSRQCYDQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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